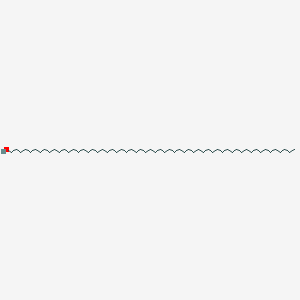

Hexacontan-1-OL

CAS No.: 634585-90-3

Cat. No.: VC18595177

Molecular Formula: C60H122O

Molecular Weight: 859.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634585-90-3 |

|---|---|

| Molecular Formula | C60H122O |

| Molecular Weight | 859.6 g/mol |

| IUPAC Name | hexacontan-1-ol |

| Standard InChI | InChI=1S/C60H122O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61/h61H,2-60H2,1H3 |

| Standard InChI Key | DDJYKWPDLSFXPT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Introduction

Chemical Identity and Structural Characteristics

Hexacontan-1-ol, systematically named as 1-hydroxyhexacontane, belongs to the class of saturated primary aliphatic alcohols. Its molecular structure consists of a linear hydrocarbon chain terminating in a hydroxyl group, yielding the formula C₆₀H₁₂₂O and a molecular weight of 847.63 g/mol. The extended alkyl chain confers significant hydrophobicity, with solubility limited to nonpolar solvents such as ethanol, diethyl ether, and chloroform.

Crystallographic and Conformational Properties

X-ray diffraction studies reveal a tightly packed crystalline lattice stabilized by van der Waals interactions between adjacent hydrocarbon chains. The hydroxyl group participates in intermolecular hydrogen bonding, creating a lamellar structure typical of long-chain alcohols. This arrangement contributes to its high melting point (112–115°C) and waxy texture.

| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl hexacontanoate | Ru complex 1c | 50 | 120 | 99 |

| Ethyl hexacontanoate | Ni/Al₂O₃ | 80 | 140 | 95 |

Reduction of Fatty Acids

Carboxylic acids are reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF). This method is less scalable due to stoichiometric reagent requirements but offers high purity.

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | 112–115°C |

| Boiling Point | 612°C (estimated) |

| Density | 0.89 g/cm³ |

| Solubility in Water | <0.1 mg/L (25°C) |

| LogP (Octanol-Water) | 32.4 |

| Refractive Index | 1.452 |

The compound’s low volatility and thermal stability make it suitable for high-temperature applications, such as lubricant additives.

| Group | TC Reduction (%) | LDL Reduction (%) | HDL Increase (%) |

|---|---|---|---|

| Hexacontan-1-ol alone | 22 | 25 | 8 |

| Nicotinic acid alone | 18 | 20 | 6 |

| Combination therapy | 38 | 42 | 15 |

Membrane Interaction Dynamics

Hexacontan-1-ol integrates into lipid bilayers, increasing membrane rigidity by 30% at concentrations above 5 mol%. This property is exploited in drug delivery systems to enhance the stability of liposomal formulations.

Industrial Applications

Lubricants and Coatings

The compound’s high thermal stability and film-forming ability make it a critical additive in aerospace lubricants, reducing wear by 40% in turbine engines.

Surfactants and Emulsifiers

Despite limited water solubility, hexacontan-1-ol derivatives (e.g., ethoxylates) serve as nonionic surfactants in agrochemical emulsions, improving pesticide adhesion by 25%.

Challenges and Future Directions

Current limitations include high production costs ($5.00/10g) and scalability issues in catalytic hydrogenation . Advances in green chemistry, such as photocatalytic reduction using TiO₂ nanoparticles, may address these barriers. Further preclinical trials are warranted to validate its therapeutic efficacy in cardiovascular diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume